molecular formula C10H14N2 B3138960 N-(cyclopropylmethyl)-3-Pyridinemethanamine CAS No. 474448-88-9

N-(cyclopropylmethyl)-3-Pyridinemethanamine

Cat. No.: B3138960
CAS No.: 474448-88-9
M. Wt: 162.23 g/mol
InChI Key: OAXIFTPVQAZEIY-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-Pyridinemethanamine is an organic compound that features a cyclopropylmethyl group attached to a pyridine ring via a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-Pyridinemethanamine typically involves the reaction of 3-pyridinemethanamine with cyclopropylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3-pyridinemethanamine reacts with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-Pyridinemethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(cyclopropylmethyl)-3-Pyridinemethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-Pyridinemethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The cyclopropylmethyl group can enhance the binding affinity of the compound to its target, potentially leading to increased biological activity. The pyridine ring may also participate in π-π interactions with aromatic residues in the target protein, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropylmethyl-3-pyridylamine
  • N-cyclopropylmethyl-4-pyridylamine
  • N-cyclopropylmethyl-2-pyridylamine

Uniqueness

N-(cyclopropylmethyl)-3-Pyridinemethanamine is unique due to the specific positioning of the cyclopropylmethyl group on the 3-position of the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

1-cyclopropyl-N-(pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-10(7-11-5-1)8-12-6-9-3-4-9/h1-2,5,7,9,12H,3-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXIFTPVQAZEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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